molecular formula C19H19N5O3 B2562965 ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1251697-72-9

ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2562965
CAS No.: 1251697-72-9
M. Wt: 365.393
InChI Key: QHHOZHUBWYCKLT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate has been utilized in heterocyclic synthesis, particularly in the formation of pyran, pyridine, and pyridazine derivatives. This process involves the reactivity of similar compounds with various active methylene reagents, highlighting its utility in synthesizing complex heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Novel Pyrazolo[3,4-b]pyridine Synthesis

The compound has been instrumental in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products. This synthesis is achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, proving effective in creating new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Fluorophore Development

This compound is also pivotal in the development of new fluorophores. The cascade reaction of similar compounds with α, β-unsaturated ester leads to the formation of pyrazolo[1,5-a]pyridines that exhibit strong fluorescence in solutions. This demonstrates its potential in fluorescent material synthesis (Yan, Guiyun, Ji, & Yanqing, 2018).

Trifluoromethyl-Promoted Functional Pyrazolopyrimidine Synthesis

The compound's unique reactivity has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These synthesized products have potential applications in various fields, including as fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Phosphine-Catalyzed Annulation

The compound plays a role in phosphine-catalyzed annulation processes. It acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This demonstrates its utility in complex organic syntheses (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

Properties

IUPAC Name

ethyl 5-methyl-1-[5-(pyridin-2-ylmethylcarbamoyl)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-3-27-19(26)16-12-23-24(13(16)2)17-8-7-14(10-21-17)18(25)22-11-15-6-4-5-9-20-15/h4-10,12H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHOZHUBWYCKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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